molecular formula C9H9BrN2 B1519901 4-Bromo-1,5-dimethyl-1H-indazole CAS No. 1159511-77-9

4-Bromo-1,5-dimethyl-1H-indazole

Cat. No.: B1519901
CAS No.: 1159511-77-9
M. Wt: 225.08 g/mol
InChI Key: IHCMWPGWHNBZAO-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions of the indazole ring. It has a molecular weight of 225.09 g/mol and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,5-dimethyl-1H-indazole typically involves the bromination of 1,5-dimethyl-1H-indazole. This can be achieved through the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a catalyst if necessary.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can produce reduced derivatives such as indazole derivatives with fewer functional groups.

  • Substitution: Substitution reactions can result in the formation of different substituted indazole derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-indazole is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials with specific chemical and physical properties.

Comparison with Similar Compounds

  • 1H-indazole

  • 2-bromo-1H-indazole

  • 5-methyl-1H-indazole

  • 4-chloro-1,5-dimethyl-1H-indazole

Properties

IUPAC Name

4-bromo-1,5-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMWPGWHNBZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657244
Record name 4-Bromo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-77-9
Record name 4-Bromo-1,5-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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